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Compound of Interest

Compound Name: (S,S)-J-113397

Cat. No.: B12416252 Get Quote

Introduction
(S,S)-J-113397 is a potent and highly selective non-peptidyl antagonist of the

Nociceptin/Orphanin FQ (N/OFQ) receptor, also known as the Opioid Receptor-Like 1 (ORL1)

or NOP receptor.[1][2] Its high affinity for the NOP receptor, coupled with significant selectivity

over classical opioid receptors (μ, δ, and κ), has established (S,S)-J-113397 as a critical

pharmacological tool for elucidating the physiological and pathological roles of the N/OFQ

system.[1][2] These application notes provide a detailed protocol for the proper dissolution of

(S,S)-J-113397 for use in various in vitro experiments, along with protocols for common

functional assays.

Compound Information and Solubility
Proper preparation of stock solutions is critical for obtaining accurate and reproducible results

in in vitro assays. The following table summarizes the key chemical properties of (S,S)-J-
113397 and its solubility in common laboratory solvents.
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Property Value Reference

IUPAC Name

1-[(3R,4R)-1-cyclooctylmethyl-

3-hydroxymethyl-4-piperidyl]-3-

ethyl-1,3-dihydro-2H-

benzimidazol-2-one

[2]

Molecular Formula C₂₄H₃₇N₃O₂ [2]

Molecular Weight 399.57 g/mol [2]

Purity ≥98% [2]

Solubility in DMSO Soluble to 50 mM [2]

Solubility in Ethanol Soluble to 50 mM [2]

Protocol for Preparation of Stock Solutions
This protocol describes the preparation of a 10 mM stock solution of (S,S)-J-113397 in DMSO.

Materials:

(S,S)-J-113397 powder

Dimethyl sulfoxide (DMSO), anhydrous

Sterile microcentrifuge tubes

Calibrated analytical balance

Vortex mixer

Pipettors and sterile pipette tips

Procedure:

Equilibration: Allow the vial of (S,S)-J-113397 powder to equilibrate to room temperature

before opening to prevent condensation of moisture.
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Weighing: Accurately weigh out a precise amount of (S,S)-J-113397 powder using a

calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh

out 3.996 mg of the compound.

Dissolution: Add the weighed (S,S)-J-113397 powder to a sterile microcentrifuge tube. Add

the appropriate volume of anhydrous DMSO to achieve the desired concentration. For a 10

mM stock solution, add 1 mL of DMSO to 3.996 mg of the compound.

Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle

warming in a water bath (25-37°C) may be used to aid dissolution if necessary.

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-

thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Note: For in vitro experiments, it is recommended to prepare fresh dilutions from the stock

solution in the appropriate assay buffer. The final concentration of DMSO in the assay should

be kept low (typically ≤ 0.1%) to avoid solvent-induced effects on cellular function.

In Vitro Experimental Protocols
(S,S)-J-113397 is widely used to antagonize the N/OFQ-induced activation of the NOP

receptor in various in vitro functional assays. Below are detailed protocols for two common

assays.

[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the NOP receptor.[3]

(S,S)-J-113397 is used to determine its antagonist properties by measuring its ability to inhibit

N/OFQ-stimulated G protein activation.

Experimental Workflow:

Membrane Preparation
(e.g., from CHO-NOP cells)

Prepare Assay Reagents:
- J-113397 dilutions
- N/OFQ (agonist)

- [³⁵S]GTPγS
- GDP

Incubation:
Membranes + Reagents

(60 min at 30°C)

Rapid Filtration
(Glass fiber filters)

Scintillation Counting
(Quantify bound [³⁵S]GTPγS)

Data Analysis
(Determine IC₅₀)
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[³⁵S]GTPγS Binding Assay Workflow.

Protocol:

Membrane Preparation: Prepare cell membranes from Chinese Hamster Ovary (CHO) cells

stably expressing the human NOP receptor (CHO-hNOP).

Reagent Preparation:

Prepare serial dilutions of (S,S)-J-113397 in assay buffer (e.g., 10⁻¹¹ M to 10⁻⁵ M).[3]

Prepare a stock solution of the agonist N/OFQ in assay buffer. The final concentration

used should be at its EC₈₀ for stimulating [³⁵S]GTPγS binding.[3]

The assay buffer should contain MgCl₂ and GDP.[1]

Incubation: In a 96-well plate, incubate the cell membranes with varying concentrations of

(S,S)-J-113397, a fixed concentration of N/OFQ, and [³⁵S]GTPγS (a non-hydrolyzable GTP

analog, typically at a final concentration of 0.05-0.1 nM).[3] Incubate at 30°C for 60 minutes.

[3]

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters

using a cell harvester. Wash the filters with ice-cold buffer.[1]

Quantification: Measure the amount of [³⁵S]GTPγS bound to the G proteins on the

membranes using liquid scintillation counting.[1]

Data Analysis: Determine the concentration of (S,S)-J-113397 that inhibits 50% of the

N/OFQ-stimulated [³⁵S]GTPγS binding (IC₅₀ value).

cAMP Accumulation Assay
This assay measures the functional consequence of NOP receptor activation, which is the

inhibition of adenylyl cyclase and the subsequent decrease in intracellular cyclic AMP (cAMP)

levels.[4]
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NOP Receptor Signaling Pathway.

Protocol:
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Cell Preparation: Culture CHO-hNOP cells until they reach 80-90% confluency. Detach the

cells and resuspend them in stimulation buffer containing a phosphodiesterase (PDE)

inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.[4]

Antagonist Pre-incubation: Add the cell suspension to a 96-well plate containing varying

concentrations of (S,S)-J-113397. Pre-incubate for 15-30 minutes at room temperature.[4]

Agonist and Forskolin Addition: Add a solution containing N/OFQ (at its EC₈₀ concentration)

and forskolin (to stimulate adenylyl cyclase and produce a robust cAMP signal) to the wells.

[4]

Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a

suitable detection method, such as a competitive immunoassay with HTRF (Homogeneous

Time-Resolved Fluorescence) detection.[1]

Data Analysis: Plot the cAMP levels as a function of the (S,S)-J-113397 concentration. Fit

the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents

the concentration of (S,S)-J-113397 that reverses 50% of the N/OFQ-induced inhibition of

cAMP accumulation.[4]

Conclusion
(S,S)-J-113397 is an invaluable tool for the investigation of the N/OFQ-NOP receptor system.

The protocols outlined in these application notes provide a framework for the proper dissolution

and use of this selective antagonist in common in vitro functional assays. Adherence to these

methodologies will facilitate the generation of reliable and reproducible data, contributing to a

greater understanding of the role of the NOP receptor in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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